2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-methylphenoxy group at position 2 and a (Z)-configured 3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group at position 2. The Z-configuration ensures spatial alignment of the thiazolidinone ring, influencing molecular interactions and stability. Structural characterization of such compounds typically employs NMR, IR, mass spectrometry, and X-ray crystallography using tools like SHELX and ORTEP .
Properties
Molecular Formula |
C27H29N3O3S2 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O3S2/c1-3-4-5-6-7-9-17-30-26(32)22(35-27(30)34)18-21-24(33-20-14-12-19(2)13-15-20)28-23-11-8-10-16-29(23)25(21)31/h8,10-16,18H,3-7,9,17H2,1-2H3/b22-18- |
InChI Key |
KTXRTIBAVZVVPT-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The phenoxy and thiazolidinone groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds containing the thiazolidinone framework. For instance, derivatives of thiazolidinones have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Research indicates that these compounds can exhibit potency exceeding that of standard antibiotics like ampicillin and streptomycin by up to 50-fold .
Case Study: Antibacterial Activity
In a comparative study, several thiazolidinone derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against bacterial strains. The most active compound demonstrated an MIC as low as 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial properties .
Antifungal Activity
In addition to antibacterial effects, compounds similar to 2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one have also been assessed for antifungal activity. These studies revealed effective inhibition against fungi such as Trichoderma viride, with MIC values ranging from 0.004 to 0.06 mg/mL .
Anti-inflammatory Potential
The thiazolidinone structure is also associated with anti-inflammatory properties. Research into related compounds has shown that they can selectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Synthesis and Derivation
The synthesis of 2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from easily accessible precursors in organic synthesis. The incorporation of the thiazolidinone moiety often requires cyclization reactions under specific conditions to ensure the correct stereochemistry is achieved.
Table 2: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Nucleophilic substitution | 4-methylphenol |
| Step 2 | Cyclization | Thioamide derivatives |
| Step 3 | Functionalization | Various alkyl halides |
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a family of pyrido-pyrimidinone derivatives with thiazolidinone moieties. Key structural analogs include:
Notes:
- The octyl chain in the target compound increases logP (~4.2 estimated) compared to analogs with methyl or methoxyethyl groups (logP ~2.5–3.5) .
- Aromatic substituents (e.g., phenylethyl in ) may enhance π-π stacking in protein binding but reduce solubility.
Bioactivity and Computational Insights
- Thiazolidinone derivatives are associated with antimicrobial, anticancer, and kinase-inhibitory activities .
- Molecular Docking: The octyl chain may facilitate hydrophobic interactions in protein pockets, as seen in virtual screening studies . Computational similarity metrics (Tanimoto/Dice indices) indicate moderate similarity (~0.65–0.75) to known ROCK1 kinase inhibitors .
- Polar Groups: Methoxyethyl or methoxyphenoxy substituents () improve aqueous solubility but may reduce membrane permeability compared to the target compound’s octyl chain.
Physicochemical Properties
Notes:
Biological Activity
The compound 2-(4-methylphenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel addition to the class of thiazolidin derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising a pyrido[1,2-a]pyrimidin scaffold linked to a thiazolidin moiety. Its structural components suggest potential interactions with various biological targets.
1. Anticancer Activity
Research has shown that thiazolidin derivatives exhibit significant anticancer properties. Specifically, compounds related to thiazolidin have been found to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. For instance, studies on similar thiazolidin derivatives demonstrated their ability to inhibit cancer cell proliferation effectively .
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent is noteworthy. Thiazolidin derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies indicated that certain derivatives significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting that this compound may also exhibit similar properties .
3. Anti-inflammatory Effects
Thiazolidin compounds have shown promise in modulating inflammatory responses. For example, some derivatives were effective in reducing pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines . This suggests that the compound may have therapeutic applications in inflammatory diseases.
4. Antioxidant Activity
The antioxidant properties of thiazolidin derivatives are also of interest. These compounds have been shown to improve stability and performance in cell culture media by enhancing the antioxidant milieu, which could protect against oxidative stress-related damage .
The mechanisms underlying the biological activities of this compound can be attributed to its structural features:
- Interaction with Enzymes : The thiazolidin ring may interact with various enzymes involved in metabolic pathways, potentially leading to altered enzyme activity.
- Cell Signaling Modulation : The compound may influence key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Case Studies
Several studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A derivative demonstrated significant cytotoxic effects against HeLa cells, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Testing : Another study evaluated the biofilm inhibition capacity of thiazolidin derivatives against Staphylococcus aureus, showing promising results that could be extrapolated to the target compound .
- Anti-inflammatory Research : Compounds exhibiting anti-inflammatory properties were tested on RAW264.7 macrophages, revealing a reduction in inflammatory markers upon treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
